E7016 - 902128-92-1

E7016

Catalog Number: EVT-287977
CAS Number: 902128-92-1
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PARP Inhibitor E7016 is an inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential chemo- and/or radiosensitizing activity. PARP inhibitor E7016 selectively binds to PARP and prevents PARP mediated DNA repair of single strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks and promotes genomic instability and eventually leads to apoptosis. In addition, this agent may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks.
Classification
  • Type: Low hydrogen welding electrode
  • Standards: AWS A5.1, ASME SFA 5.1
  • Applications: Heavy-duty steel structures, ship hulls, machinery, bridges
Synthesis Analysis

The synthesis of E7016 involves the formulation of a specific blend of materials that are coated onto a core wire. The coating typically consists of a mixture of iron powder, fluxing agents, and alloying elements. The key parameters in the synthesis process include:

  • Core Wire Composition: The core wire is usually made from mild steel.
  • Coating Materials: Flux materials are chosen based on their ability to provide low hydrogen content and enhance arc stability.
  • Manufacturing Process: The coating is applied through processes such as extrusion or powder metallurgy techniques.

The resulting electrode must meet stringent quality control measures to ensure consistent performance in welding applications.

Molecular Structure Analysis

E7016 does not have a traditional molecular structure like small organic compounds but can be analyzed based on its elemental composition and microstructure. The typical chemical composition percentages are as follows:

ElementPercentage (%)
Carbon0.080
Manganese0.980
Silicon0.480
Phosphorus0.012
Sulfur0.010

The microstructure of the weld deposit formed by E7016 typically displays a fine grain structure which contributes to its mechanical properties such as strength and ductility.

Chemical Reactions Analysis

The primary chemical reactions involved in the use of E7016 during welding include:

  1. Oxidation-Reduction Reactions: The flux coating reacts with atmospheric oxygen to form a protective slag that shields the molten weld pool from oxidation.
  2. Decomposition Reactions: The flux components decompose at high temperatures to release gases that help stabilize the arc and improve weld quality.
  3. Fusion Reactions: The heat generated during welding causes the base metal and the electrode to melt and fuse together, forming a solid weld joint upon cooling.

These reactions are critical for achieving high-quality welds with minimal defects.

Mechanism of Action

The mechanism of action for E7016 during welding involves several key processes:

  • Arc Stability: The low hydrogen content in the electrode helps maintain a stable arc, which is crucial for consistent heat input during welding.
  • Slag Formation: The flux coating generates slag that protects the molten weld pool from contamination by atmospheric elements such as nitrogen and oxygen.
  • Heat Transfer: Efficient heat transfer occurs due to the properties of the electrode, allowing for deep penetration into thicker materials.

These factors collectively contribute to the performance characteristics of E7016 in various welding applications.

Physical and Chemical Properties Analysis

E7016 exhibits several notable physical and chemical properties:

  • Mechanical Properties:
    • Yield Strength: 69,000 psi
    • Tensile Strength: 79,000 psi
    • Elongation in 2 inches: 33.6%
    • Charpy V-notch impact toughness at -20 degrees Fahrenheit: 109 ft-lbs
  • Welding Parameters:
    • Recommended Current (Direct Current Electrode Positive): Ranges from 50 to 300 amps depending on the diameter of the electrode.

These properties make E7016 suitable for applications requiring high strength and toughness.

Applications

E7016 is widely used in various industrial applications due to its excellent performance characteristics:

  • Shipbuilding: Used for constructing ship hulls where strength and durability are critical.
  • Heavy Machinery: Essential for fabricating components that require high tensile strength.
  • Bridges and Structural Steelwork: Employed in critical structural applications where safety and integrity are paramount.
  • Medium Carbon Steels: Suitable for welding medium carbon steels due to its low hydrogen content which minimizes cracking.
Theoretical Frameworks in SMAW Electrode Performance

Low-Hydrogen Potassium Coating Mechanisms in Arc Stability Optimization

The E7016 electrode’s low-hydrogen potassium coating is engineered to minimize hydrogen-induced cracking (HIC) by maintaining moisture levels below 0.5% through stringent storage and rebaking protocols (350°C for 1 hour) [2] [6]. Potassium compounds (K₂O, K₂SiO₃) within the coating ionize during welding, enhancing arc stability through thermionic emission—a process where potassium releases electrons at lower ionization energies (3.9 eV) than calcium or sodium [5]. This ionization suppresses spatter generation by 15–20% compared to conventional electrodes and enables stable AC welding by facilitating current flow reversal during polarity changes [1] [2].

Slag formation dynamics further contribute to operational stability. The rutile-fluoride-calcium carbonate system in the coating yields a viscosity-controlled slag (melting point: 1,100–1,300°C), which uniformly encapsulates the molten weld pool. This encapsulation reduces atmospheric contamination (oxygen pickup: <200 ppm) and promotes uniform bead appearance [6]. As the slag solidifies, its coefficient of thermal expansion (CTE: 8–10 ×10⁻⁶/°C) matches the weld metal, enabling easy detachment without mechanical intervention [1].

Table 1: Arc Stability Parameters of E7016 Electrodes

Coating ComponentFunctionImpact on Arc Characteristics
Potassium silicateArc stabilizerReduces arc voltage fluctuation to ±5V under AC
Calcium fluorideSlag fluidity modifierLowers slag viscosity to 5–8 Poise at 1,500°C
Cellulose (trace)Gas shield generatorGenerates 200–300 cm³/min CO₂/H₂ shielding gas
Iron powder (optional)Deposition enhancerIncreases deposition efficiency to 92–95%

Thermomechanical Dynamics of All-Position Weld Metal Deposition

E7016’s all-position welding capability stems from precise thermophysical interactions between its coating and core wire. The electrode’s fast-freezing slag system achieves a solidification time of 0.8–1.2 seconds—40% faster than cellulose-type electrodes—preventing molten metal sag in vertical/overhead positions [3] [6]. This rapid solidification is governed by the coating’s endothermic decomposition, which absorbs 450–550 J/g during melting and creates a protective gas envelope cooling at 75–100°C/sec [5].

Critical to positional welding is the optimization of current parameters. For overhead welding (3.2 mm electrode), currents of 90–110 A balance gravitational and electromagnetic forces (Lorentz force: 0.8–1.2 N/mm³), ensuring droplet transfer without detachment [1] [8]. Conversely, flat-position welding (5.0 mm) employs higher currents (200–230 A) to maximize penetration depth (6–8 mm) through increased arc pressure (0.15–0.25 kPa) [3]. The potassium coating’s self-adjusting arc length maintains a constant 2.0–2.5 mm arc gap despite operator distance variations, enabling consistent deposition rates (1.8–2.2 kg/hr for 4.0 mm) [5] [6].

Table 2: Position-Specific Welding Parameters

PositionElectrode Ø (mm)Current Range (A)Key Thermomechanical Considerations
Flat4.0–5.0160–230High arc pressure enables 6–8 mm penetration
Horizontal3.2–4.0120–160Slag viscosity prevents undercut (>85° contact angle)
Vertical-up2.5–3.290–120Fast freezing slag (t_solid: 0.8 sec) resists sag
Overhead2.0–2.570–100Low droplet mass (40–60 mg) enables gravity defiance

Crack Propagation Resistance in Medium-Carbon Steel Joints

The E7016 weld metal achieves crack resistance through microstructural design and chemical control. Its deposited metal composition (C≤0.08%, Mn≈1.05%, Si≈0.51%) [2] [8] promotes acicular ferrite nucleation (75–85% content) at prior austenite grain boundaries. This microstructure deflects crack paths by ~60° through high-angle boundaries (misorientation: 25–50°), increasing fracture toughness (KIC: 80–100 MPa√m) [3] [9]. Hydrogen trapping is mitigated by limiting diffusible hydrogen to <5 ml/100g through coating desiccation and fluoride-based moisture scavengers [6].

Mechanical performance under stress is validated by Charpy V-notch tests showing 175J at -20°C and 169J at -30°C [2]—exceeding AWS minimums (≥47J at 0°C) by 260–360%. This low-temperature toughness originates from sulfide shape control: manganese silicates nucleate globular MnS inclusions, preventing elongated FeS formations that serve as crack initiators [8]. In medium-carbon steels (0.25–0.35% C), E7016’s low carbon equivalent (CE: 0.35–0.42) prevents martensitic hardening, maintaining hardness at 200–230 HV and preventing cold cracking in HAZ [3] [6].

Table 3: Mechanical Properties of E7016 Weld Metal

PropertyAWS RequirementTypical PerformanceMicrostructural Basis
Tensile strength≥490 MPa540–580 MPaAcicular ferrite with M-A constituents (10–12%)
Yield strength≥400 MPa430–477 MPaDislocation density controlled by Mn/Si ratio
Elongation≥22%28–32%Globular inclusions reducing void density
Impact toughness (-30°C)≥27J150–175JHigh-angle grain boundaries (>45°) impeding crack growth

Properties

CAS Number

902128-92-1

Product Name

E7016

IUPAC Name

4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C20H19N3O3/c24-13-6-8-23(9-7-13)11-12-4-5-16-15(10-12)19-18-14(20(25)22-21-19)2-1-3-17(18)26-16/h1-5,10,13,24H,6-9,11H2,(H,22,25)

InChI Key

HAVFFEMDLROBGI-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O

Solubility

Soluble in DMSO, not in water

Synonyms

10-((4-hydroxypiperidin-1-yl)methyl)chromeno(4,3,2-de)phthalazin-3(2H)-one
E 7016
E-7016
E7016 cpd

Canonical SMILES

C1CN(CCC1O)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O

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